molecular formula C23H22O11 B3029319 Apigenin-7-O-glucuronide-6'-ethyl ester CAS No. 62268-42-2

Apigenin-7-O-glucuronide-6'-ethyl ester

Cat. No.: B3029319
CAS No.: 62268-42-2
M. Wt: 474.4 g/mol
InChI Key: BKQIIWPJQUZEPQ-XURRJDJLSA-N
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Description

Apigenin-7-O-glucuronide-6'-ethyl ester (CAS: 62268-42-2) is a flavonoid derivative with the molecular formula C₂₃H₂₂O₁₁ and a molecular weight of 474.42 g/mol . Structurally, it consists of apigenin (a flavone aglycone) conjugated to a glucuronic acid moiety via a β-glycosidic bond at the 7-position, with an ethyl ester group at the 6'-position of the glucuronide .

Properties

IUPAC Name

(2S,3S,4S,5R)-6-[2-(2-ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O11/c1-2-9-5-10(24)3-4-12(9)15-8-14(26)17-13(25)6-11(7-16(17)33-15)32-23-20(29)18(27)19(28)21(34-23)22(30)31/h3-8,18-21,23-25,27-29H,2H2,1H3,(H,30,31)/t18-,19-,20+,21-,23?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQIIWPJQUZEPQ-XURRJDJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-7-O-glucuronide-6’-ethyl ester typically involves the glucuronidation of apigenin. A common method includes the use of glucuronic acid derivatives in the presence of catalysts such as gold (I) complexes. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful attachment of the glucuronic acid moiety .

Industrial Production Methods: Industrial production of Apigenin-7-O-glucuronide-6’-ethyl ester may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating apigenin from plant materials followed by enzymatic or chemical glucuronidation. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of Apigenin-7-O-glucuronide-6’-ethyl ester, as well as various substituted compounds with modified pharmacological properties .

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Effects :
    Apigenin derivatives, including Apigenin-7-O-glucuronide-6'-ethyl ester, exhibit significant anti-inflammatory properties. Studies have shown that glucuronidated flavonoids can modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases .
  • Neuroprotective Properties :
    Research indicates that Apigenin-7-O-glucuronide may play a role in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer's. Its metabolites have been linked to attenuation of neuroinflammation and oxidative stress in neuronal cells .
  • Antioxidant Activity :
    The compound demonstrates potent antioxidant capabilities, which can help mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutic strategies against various diseases linked to oxidative damage .

Food Science Applications

  • Functional Food Development :
    This compound is being explored for its potential as a functional food ingredient due to its health benefits. Its incorporation into food products could enhance their nutritional profile and provide health-promoting properties .
  • Flavor Profile Enhancement :
    The compound has been studied for its role in enhancing flavor profiles in food products, making it a candidate for use in the food industry to improve sensory attributes while providing health benefits .

Metabolic Studies

  • Metabolomics Research :
    The study of this compound within the context of metabolomics has revealed insights into its metabolic pathways and interactions within biological systems. These studies help elucidate how dietary flavonoids are processed in the body and their subsequent effects on health .
  • Bioavailability and Pharmacokinetics :
    Understanding the bioavailability of this compound is crucial for determining its efficacy as a therapeutic agent. Research has focused on how glucuronidation affects the absorption and metabolism of flavonoids, influencing their biological activity .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • A study highlighted its neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .
  • Another research project demonstrated the compound's ability to reduce inflammation markers in vitro, supporting its use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Apigenin-7-O-glucuronide-6’-ethyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Apigenin-7-O-Glucuronide (Non-Esterified)

  • Structure : Lacks the ethyl ester at the 6'-position, retaining a free carboxylic acid group on the glucuronide.
  • Molecular Formula : C₂₁H₁₈O₁₁; Molecular Weight: 446.36 g/mol .
  • Properties : Higher polarity (lower logP ~0.5) compared to the ethyl ester (logP ~1.8), reducing lipophilicity and membrane permeability .
  • Activity: As a polar metabolite, it is more readily excreted, limiting bioavailability. Used in studies on flavonoid metabolism .

Apigenin-7-O-β-D-Glucuronide Methyl Ester

  • Structure : Methyl ester at the 6'-position instead of ethyl.
  • Molecular Formula : C₂₂H₂₀O₁₁; Molecular Weight: 460.39 g/mol .
  • Biological Activity: Demonstrates inhibition of cyclooxygenase-2 (COX-2) in breast cancer cells, suggesting anti-inflammatory and anticancer effects .

Chrysoeriol-7-O-β-D-Glucuronide-6"-Ethyl Ester

  • Structure : Features chrysoeriol (3'-methoxy apigenin) as the aglycone.
  • Molecular Formula : C₂₄H₂₄O₁₁; Molecular Weight: 488.44 g/mol .
  • Limited data on specific biological activities, but structural analogs suggest roles in plant defense mechanisms .

Apigenin-7-O-β-D-Glucoside

  • Structure : Glucose instead of glucuronic acid at the 7-position.
  • Molecular Formula : C₂₁H₂₀O₁₀; Molecular Weight: 432.38 g/mol .
  • Comparison :
    • Greater water solubility due to the absence of the glucuronide’s carboxylic acid group.
    • Widely studied for antioxidant and neuroprotective effects, but less focus on metabolic stability compared to glucuronides .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP Solubility Key Functional Groups
Apigenin-7-O-glucuronide-6'-ethyl ester 474.42 1.8 Moderate (DMSO) Glucuronide, ethyl ester
Apigenin-7-O-glucuronide 446.36 ~0.5 High (aqueous) Glucuronide, free carboxylic acid
Apigenin-7-O-glucuronide methyl ester 460.39 ~1.2 Moderate Glucuronide, methyl ester
Chrysoeriol-7-O-glucuronide ethyl ester 488.44 ~2.0 Low Glucuronide, ethyl ester, methoxy

Key Observations :

  • Ethyl ester derivatives exhibit higher lipophilicity (logP) than methyl or non-esterified analogs, favoring cellular uptake .
  • Glucuronide esters may resist hydrolysis in the gastrointestinal tract, enhancing oral bioavailability compared to non-esterified glucuronides .

Biological Activity

Apigenin-7-O-glucuronide-6'-ethyl ester is a flavonoid compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

This compound is a glucuronide derivative of apigenin, a naturally occurring flavonoid found in many fruits and vegetables. The chemical structure is characterized by the following properties:

PropertyValue
Molecular FormulaC23H22O11
Molecular Weight474.414 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point760.0 ± 60.0 °C
Flash Point264.1 ± 26.4 °C

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Research indicates that flavonoids like apigenin can scavenge free radicals, thereby protecting cellular components from damage .

Antimicrobial Activity

This compound has demonstrated antibacterial, antifungal, and antiviral properties. Studies have shown that apigenin derivatives can inhibit the growth of various pathogenic bacteria and fungi, although the effectiveness can vary depending on the strain . For instance, apigenin-7-O-glucoside has been shown to inhibit mutagenicity in specific bacterial strains at low concentrations .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases and conditions such as arthritis .

The biological effects of this compound are mediated through several mechanisms:

  • Modulation of Enzymatic Activity : The compound induces phase II detoxifying enzymes, which are crucial for metabolizing xenobiotics and reducing cellular toxicity .
  • Cell Signaling Pathways : Apigenin interacts with various signaling pathways, including NF-kB and MAPK pathways, leading to reduced inflammation and cell proliferation in cancer cells .
  • Gut Microbiota Interaction : Metabolites derived from apigenin may influence gut microbiota composition, which in turn can affect systemic inflammation and metabolic health .

Case Studies and Research Findings

Several studies have explored the biological activity of apigenin derivatives:

  • Study on Liver Health : A recent study indicated that apigenin derivatives could protect against liver diseases by modulating liver enzyme activity and reducing oxidative stress markers .
  • In Vivo Studies : In animal models, apigenin administration resulted in significant reductions in tumor growth rates due to its ability to induce apoptosis in cancer cells and inhibit angiogenesis .

Q & A

Q. What in silico approaches predict the pharmacokinetic behavior of this compound?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling tools (e.g., GastroPlus) integrate logP, pKa, and solubility data to simulate absorption. Molecular dynamics (MD) simulations assess interactions with serum albumin or intestinal transporters (e.g., P-glycoprotein). In vitro Caco-2 cell permeability assays validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin-7-O-glucuronide-6'-ethyl ester
Reactant of Route 2
Reactant of Route 2
Apigenin-7-O-glucuronide-6'-ethyl ester

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